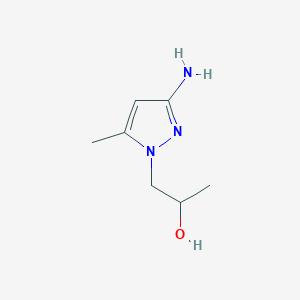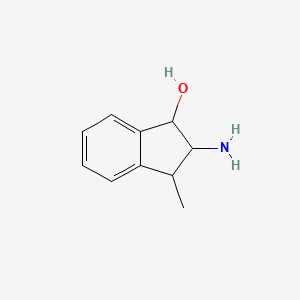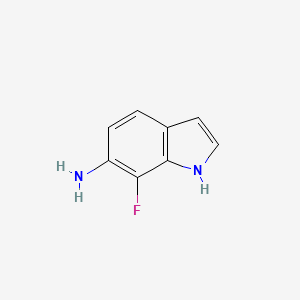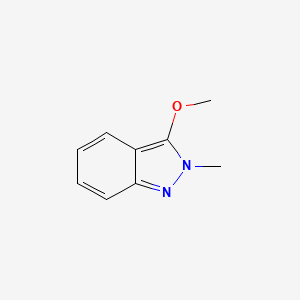![molecular formula C10H6N2 B11920924 Cyclobuta[g]quinoxaline CAS No. 286390-29-2](/img/structure/B11920924.png)
Cyclobuta[g]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclobuta[g]quinoxaline is a nitrogen-containing heterocyclic compound that features a fused ring system combining a cyclobutane ring with a quinoxaline moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cyclobuta[g]quinoxaline typically involves the condensation of aromatic 1,2-diamines with 1,2-dicarbonyl compounds. This reaction is often carried out in refluxing ethanol or acetic acid for several hours, yielding the desired product in moderate to high yields . Various improved methods have been developed, including microwave-assisted synthesis, ultrasound irradiation, and the use of eco-friendly catalysts .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and environmental sustainability. Methods such as continuous flow synthesis and the use of recyclable catalysts are often employed to enhance efficiency and reduce waste .
化学反応の分析
Types of Reactions: Cyclobuta[g]quinoxaline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions include various quinoxaline derivatives, which can exhibit different functional groups and substitution patterns depending on the reaction conditions and reagents used .
科学的研究の応用
Cyclobuta[g]quinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Quinoxaline derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: this compound and its derivatives are used in the development of optoelectronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism of action of cyclobuta[g]quinoxaline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as tyrosine kinases and C-MET kinases, which are involved in cell signaling and cancer progression.
Pathways Involved: this compound induces apoptosis (programmed cell death) and inhibits tubulin polymerization, disrupting the cell cycle and leading to the selective induction of tumor hypoxia.
類似化合物との比較
Cyclobuta[g]quinoxaline can be compared with other similar compounds, such as:
Quinoxaline: A simpler nitrogen-containing heterocycle with broad-spectrum applications in medicine and industry.
Quinazoline: Another nitrogen-containing heterocycle with significant pharmacological activities, including anticancer and anti-inflammatory properties.
Cinnoline: A heterocyclic compound with applications in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: this compound stands out due to its fused ring system, which imparts unique structural and electronic properties. This makes it a valuable scaffold for the development of novel therapeutic agents and advanced materials.
特性
CAS番号 |
286390-29-2 |
|---|---|
分子式 |
C10H6N2 |
分子量 |
154.17 g/mol |
IUPAC名 |
cyclobuta[g]quinoxaline |
InChI |
InChI=1S/C10H6N2/c1-2-8-6-10-9(5-7(1)8)11-3-4-12-10/h1-6H |
InChIキー |
ATDYPRVIXZSIBA-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC3=NC=CN=C3C=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid](/img/structure/B11920841.png)

![6H-Furo[2,3-f]isoindole](/img/structure/B11920847.png)







![1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11920915.png)



